Tris(p-aminophenyl)methanol

Description

The exact mass of the compound this compound is 305.152812238 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

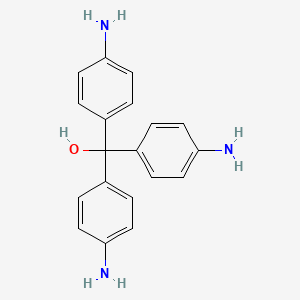

IUPAC Name |

tris(4-aminophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVRUAYUNOQMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060049 |

Source

|

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] |

Source

|

| Record name | Tris(p-aminophenyl)methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

467-62-9, 25620-78-4 |

Source

|

| Record name | Tris(4-aminophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-aminophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pararosaniline base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-triaminotrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB58864V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point with decomposition - 205 °C |

Source

|

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(p-aminophenyl)methanol

Introduction

Tris(p-aminophenyl)methanol, also known as pararosaniline base or tris(4-aminophenyl)methanol, is a triarylmethane compound of significant interest in various fields of research and development.[1] Structurally, it features a central methanol core bonded to three p-aminophenyl groups.[2] This molecule serves as the leuco base of the intensely colored pararosaniline dye, a component of basic fuchsin, which has widespread applications in textile dyeing, as a biological stain, and in analytical chemistry for the Schiff test.[1][3] The presence of three primary aromatic amine functionalities makes this compound a versatile precursor for the synthesis of more complex molecules, including polymers and functional materials.[4][5] This guide provides a comprehensive overview of a robust protocol for the synthesis of this compound, delving into the underlying chemical principles, safety considerations, and characterization of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the acid-catalyzed condensation of aniline with formaldehyde to produce 4,4'-diaminodiphenylmethane. This intermediate is then subjected to an oxidative condensation with aniline to furnish the final product. This approach is favored for its utilization of readily available and cost-effective starting materials.

Step 1: Synthesis of 4,4'-Diaminodiphenylmethane

The initial step involves the reaction of aniline with formaldehyde in the presence of a mineral acid, such as hydrochloric acid.[6] The acid protonates the formaldehyde, increasing its electrophilicity and facilitating the electrophilic attack on the electron-rich aniline ring, primarily at the para position due to steric hindrance at the ortho positions. This is followed by a second electrophilic substitution reaction with another molecule of aniline to yield 4,4'-diaminodiphenylmethane.

Step 2: Oxidative Condensation to this compound

In the subsequent step, the prepared 4,4'-diaminodiphenylmethane is reacted with aniline in the presence of an oxidizing agent. This process leads to the formation of the triphenylmethane scaffold. The central carbon of the final product originates from the formaldehyde used in the first step.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Aniline | C₆H₅NH₂ | 93.13 |

| Formaldehyde (37% aq. solution) | CH₂O | 30.03 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| Sodium Hydroxide | NaOH | 40.00 |

| Toluene | C₇H₈ | 92.14 |

| Ethanol | C₂H₅OH | 46.07 |

Synthesis of 4,4'-Diaminodiphenylmethane

-

Reaction Setup: In a well-ventilated fume hood, a mixture of aniline and concentrated hydrochloric acid is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel. The molar ratio of aniline to hydrochloric acid should be approximately 1.8:1.[6]

-

Premixing: An aqueous solution of formaldehyde is separately prepared.

-

Reaction: The formaldehyde solution is added dropwise to the aniline-hydrochloric acid mixture while maintaining the temperature between 60-90°C.[6] The reaction is exothermic and requires careful monitoring and control of the addition rate.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The mixture is then neutralized with an aqueous solution of sodium hydroxide to precipitate the crude 4,4'-diaminodiphenylmethane.

-

Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and then recrystallized from a suitable solvent such as ethanol to yield pure 4,4'-diaminodiphenylmethane.

Synthesis of this compound

A more direct, albeit less detailed in publicly available literature, method involves the condensation of aniline with p-aminobenzaldehyde.[3] A detailed protocol for the synthesis of p-aminobenzaldehyde from p-nitrotoluene is available and involves reduction with sodium polysulfide.[7]

Representative Protocol (based on analogous reactions):

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of 4,4'-diaminodiphenylmethane and a molar excess of aniline is prepared.

-

Oxidizing Agent: A suitable oxidizing agent is added portion-wise to the reaction mixture.

-

Heating: The reaction mixture is heated to a temperature typically in the range of 100-150°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the excess aniline is removed by steam distillation or vacuum distillation. The residue is then treated with a dilute acid to dissolve the product, followed by filtration to remove any insoluble impurities.

-

Purification: The acidic solution is then neutralized with a base, such as sodium hydroxide, to precipitate the crude this compound. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Safety and Handling

Aniline is a toxic substance that can be absorbed through the skin and is a suspected carcinogen.[8] All handling of aniline and its derivatives must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Concentrated acids and bases are corrosive and should be handled with care.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show signals corresponding to the aromatic protons on the aminophenyl rings and the hydroxyl proton. The aromatic protons will likely appear as doublets in the aromatic region of the spectrum. The amino protons will appear as a broad singlet.[9][10]

-

¹³C NMR spectroscopy will show distinct signals for the different carbon environments in the molecule, including the central carbinol carbon and the aromatic carbons.[9][10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically two bands in the region of 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C-N stretching vibrations.[9][10]

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound (305.37 g/mol ).[1][2]

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. Pararosaniline base has a reported melting point of 205°C (with decomposition).

Diagrams

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

-

GSRS. This compound. [Link]

-

Gutierrez, L., Orrego, A.V., & Ferretti, C.A. (2022). Synthesis of Functionalized Pararosaniline over Mild Conditions. Chem. Proc., 8, 9. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. p-AMINOBENZALDEHYDE. [Link]

-

ResearchGate. (2022). Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]

-

Lawrence Berkeley Laboratory - UNIVERSITY OF CALIFORNIA. Formaldehyde. [Link]

-

Organic Syntheses. benzalaniline. [Link]

-

Wikipedia. Pararosaniline. [Link]

- Google Patents.

-

Scribd. Absorbance and Pararosaniline. [Link]

- Google Patents.

-

PMC - NIH. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

-

ResearchGate. (2016). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

TSI Journals. Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. [Link]

-

ResearchGate. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Simple synthetic route to 4-aminobenzaldehydes from anilines. [Link]

Sources

- 1. This compound | C19H19N3O | CID 10084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pararosaniline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GB1351632A - Process for the preparation of bis-4-aminophenyl-methane - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101397265A - Pararosaniline hydrochloride and preparation technology of reserving liquid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(p-aminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Tris(p-aminophenyl)methanol, also known by synonyms such as tris(4-aminophenyl)methanol and pararosaniline base, is a triarylmethane compound of significant interest in various scientific and industrial domains.[1][2] With the chemical formula C₁₉H₁₉N₃O, this molecule features a central methanol carbon atom bonded to three p-aminophenyl groups.[2] This unique structure, possessing both reactive amino groups and a hydroxyl functionality, makes it a versatile building block in organic synthesis, particularly in the manufacturing of dyes and polymers.[3] Furthermore, its derivatives have been explored for applications in medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its chemical behavior, designed to empower researchers in their scientific endeavors.

Molecular Structure and Identification

The structural integrity of a compound is fundamental to understanding its properties and reactivity. This compound is an achiral molecule with a triphenylmethane core.[2]

Key Identifiers:

-

IUPAC Name: Tris(4-aminophenyl)methanol[1]

-

CAS Number: 467-62-9[1]

-

Molecular Formula: C₁₉H₁₉N₃O[2]

-

Molecular Weight: 305.37 g/mol [2]

-

Synonyms: Pararosaniline base, this compound, Fuchsin dye base, Parafuchsin carbiol[1]

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. It typically presents as a powder.[1]

| Property | Value | Source(s) |

| Appearance | White to off-white or slightly pink solid/powder | [3] |

| Melting Point | 205 °C (with decomposition) | [1] |

| Solubility | Soluble in organic solvents like alcohol, ether, and benzene. Partially soluble in water. | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the aromatic rings, the primary amino groups (-NH₂), and the tertiary hydroxyl group (-OH).

1. Reactivity of the Amino Groups: The presence of three primary aromatic amine functionalities makes the molecule susceptible to a range of reactions. These groups can undergo diazotization to form highly reactive diazonium salts, which are versatile intermediates in organic synthesis. They can also participate in nucleophilic substitution and coupling reactions, allowing for the facile introduction of various substituents to the aromatic rings.[3] For instance, the amino groups can be acylated to form amides.

2. Role of the Hydroxyl Group: The tertiary hydroxyl group can participate in hydrogen bonding, which influences the compound's solubility and physical properties.[3] It can also be a target for substitution reactions under specific conditions, although the steric hindrance from the three bulky phenyl groups can limit its reactivity.

3. Formation of the Triarylmethane Dye: In the presence of acid, this compound readily loses the hydroxyl group to form a resonance-stabilized carbocation. This cation is the chromophore responsible for the intense magenta color of pararosaniline dyes. The equilibrium between the colorless carbinol base and the colored dye form is pH-dependent.

Synthesis of this compound

This compound is typically prepared from its corresponding hydrochloride salt, pararosaniline hydrochloride, which is a common triarylmethane dye. The synthesis involves the conversion of the colored salt to the colorless carbinol base by treatment with a base.

Experimental Protocol: Synthesis of Pararosaniline Carbinol Base

This protocol is adapted from established methods for the preparation of pararosaniline base.[4]

Materials:

-

Pararosaniline nitrate (or hydrochloride)

-

Aniline

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Toluene

-

Distilled water

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve pararosaniline nitrate in aniline at approximately 80 °C. The aniline acts as a solvent and a reaction medium.

-

Basification: Slowly add a 50% aqueous sodium hydroxide solution to the reaction mixture while stirring. The addition of a strong base is crucial to deprotonate the amino groups and facilitate the conversion of the dye to its carbinol base. Monitor the pH and adjust it to a range of 11.5 to 12.5.

-

Phase Separation: Allow the aqueous and organic layers to separate. The aqueous layer, containing inorganic salts, can be drawn off.

-

Crystallization: Allow the organic layer to cool. Crystals of the pararosaniline carbinol base will precipitate out of the aniline solution.

-

Isolation and Purification: Isolate the crystals by filtration. The resulting filter cake will still contain residual aniline.

-

Washing: Wash the filter cake with toluene to remove any remaining aniline. Toluene is a good solvent for aniline but a poor solvent for the desired product.

-

Drying: Dry the purified, slightly pink carbinol base to obtain the final product with high purity.

Causality Behind Experimental Choices:

-

Elevated Temperature: The initial dissolution at 80 °C ensures the complete solubility of the starting material in aniline, facilitating a homogeneous reaction.

-

Strong Base: The use of a concentrated NaOH solution ensures a sufficiently high pH to drive the equilibrium from the colored salt form to the colorless carbinol base.

-

Aniline as Solvent: Aniline is an effective solvent for both the starting material and the product at elevated temperatures, but allows for the crystallization of the product upon cooling.

-

Toluene Wash: The final wash with toluene is a critical purification step to remove the high-boiling point aniline, which would otherwise contaminate the product.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3300 | N-H stretch | Two bands for primary amine (symmetric and asymmetric) |

| 3400-3200 | O-H stretch | Broad band due to hydrogen bonding |

| 3100-3000 | Aromatic C-H stretch | Sharp, medium intensity bands |

| 1650-1580 | Aromatic C=C stretch | Medium to strong intensity bands |

| 1650-1550 | N-H bend | Medium intensity band |

| 1350-1250 | Aromatic C-N stretch | Strong intensity band |

| 1260-1000 | C-O stretch | Strong intensity band |

Note: The broadness of the O-H and N-H stretching bands is indicative of intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Expected Chemical Shifts):

Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 6H | Aromatic protons ortho to the central carbon |

| ~6.5-6.7 | Doublet | 6H | Aromatic protons meta to the central carbon |

| ~4.8-5.0 | Singlet | 3H | -NH₂ protons |

| ~2.5-3.0 | Singlet | 1H | -OH proton |

Note: The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NH₂ (aromatic) |

| ~130-135 | C-C(OH)(Ar)₂ (aromatic) |

| ~128-130 | CH (aromatic) |

| ~115-120 | CH (aromatic) |

| ~80-85 | C-OH (central carbon) |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its distinct solvent peaks.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. As a member of the triarylmethane dye family, methods developed for related compounds can be adapted.

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the HPLC analysis of this compound.[3][5][6]

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: A mixed-mode stationary phase column, such as a Primesep 100 (4.6 x 150 mm, 5 µm), is suitable for separating basic dyes.[3][5] A standard C18 column can also be used.[6]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a buffer, such as 0.2% sulfuric acid or phosphoric acid, can be effective.[3][5] The acidic buffer helps to protonate the basic analytes, leading to better peak shape and retention on a mixed-mode column.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 280 nm for the colorless form or in the visible region if analyzing the colored form). A DAD allows for the acquisition of the full UV-Vis spectrum for peak identification.

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as methanol or the mobile phase.

-

Prepare working standards by diluting the stock solution to the desired concentrations.

-

Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Rationale for Methodological Choices:

-

Mixed-Mode Column: This type of column offers multiple modes of interaction (e.g., reversed-phase and ion-exchange), which can be advantageous for the separation of polar and ionizable compounds like this compound.

-

Acidic Mobile Phase: The addition of an acid to the mobile phase suppresses the ionization of silanol groups on the stationary phase and ensures that the basic analyte is in a consistent protonation state, leading to improved peak symmetry and reproducibility.

-

UV-Vis Detection: this compound contains chromophores that absorb in the UV region, making UV-Vis detection a sensitive and reliable method for its quantification.

Diagram of Analytical Workflow:

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general guideline, wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

This compound is a molecule with a rich chemistry and a broad range of potential applications. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide has provided a detailed overview of its key characteristics, along with practical, step-by-step protocols for its synthesis and analysis. By leveraging this information, researchers can confidently work with this versatile compound and unlock its full potential in their respective fields.

References

Discovery and history of pararosaniline base

An In-Depth Technical Guide to the Discovery and History of Pararosaniline Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pararosaniline, a foundational molecule in the history of synthetic chemistry, represents a pivotal link between the nascent dye industry of the 19th century and the development of modern histochemistry. Initially prized for its vibrant magenta hue, its true significance was later realized in its capacity as a precise chemical reagent for the detection of aldehydes, most notably in the staining of biological tissues. This guide provides a comprehensive exploration of the discovery of pararosaniline, tracing its origins from the "mauve measles" era of aniline dyes to its elucidation as a distinct chemical entity. We will examine its chemical properties, synthesis, and the mechanistic underpinnings of its most critical applications, including the Schiff test and the Feulgen stain for DNA. This document is intended for scientific professionals, offering expert-driven insights into the causality behind its discovery and the self-validating nature of its application in key experimental protocols.

The Dawn of the Synthetic Dye Industry: A Prelude to Discovery

Until the mid-19th century, the world of color was beholden to nature. Dyes were painstakingly extracted from plants, insects, and minerals, often yielding colors that were fugitive and difficult to produce consistently.[1] This landscape was irrevocably altered in 1856 by an 18-year-old chemist named William Henry Perkin. While attempting to synthesize the anti-malarial drug quinine from coal tar derivatives, Perkin serendipitously produced a brilliant purple substance.[2] This dye, which he named "mauveine," was the first mass-produced synthetic dye and ignited a chemical revolution.[1][2]

Perkin's discovery, born from a failed experiment, demonstrated that valuable, vibrant dyes could be created from aniline, a readily available and inexpensive byproduct of coal tar processing.[3][4] This sparked an intense period of research and commercialization, with chemists across Europe racing to create a rainbow of new colors from this simple aromatic amine.[2] The era of "aniline dyes" had begun, characterized by an explosion of chromatic vibrancy that transformed fashion and industry.[4][5] Shortly after Perkin's mauve, a brilliant red dye called fuchsine (later magenta) was introduced in 1858, setting the stage for the next chapter in this story.[2]

The Discovery of Magenta and the Pararosaniline Puzzle

The commercial success of fuchsine was immediate, but its chemical identity was a mystery. It was produced by various methods, often yielding inconsistent mixtures. The key scientific challenge was to isolate and identify the fundamental molecule responsible for the coveted magenta color. This task fell to the eminent German chemist August Wilhelm von Hofmann.[6]

Hofmann, a former mentor to Perkin, had initially been critical of his student's departure from pure research into commercial dye manufacturing.[4] However, the scientific and industrial importance of these new compounds was undeniable. Through meticulous research, Hofmann established that the commercial fuchsine was not a single substance but a mixture. In 1858, his work on rosaniline began to unravel the chemical basis of these dyes.[6] He demonstrated that the formation of these dyes required not just aniline, but a mixture of aniline with its methylated relatives, toluidine.

Crucially, Hofmann identified that the foundational molecule, the colorless base of the magenta dye, was a specific triaminotriphenylmethane compound. He named this compound pararosaniline . It is one of the four main components of basic fuchsine, and its structure forms the chromophoric heart of the magenta dye.[7] Hofmann's work transformed dye-making from a somewhat empirical art into a structured science, laying the groundwork for the massive German dye industry.[3]

Chemical Characterization and Synthesis

Pararosaniline is a triarylmethane dye.[8] The molecule exists as a colorless leuco base, but it is its hydrochloride salt form that appears as a green crystalline solid which dissolves to produce the characteristic intense magenta solution.[7][8]

Chemical Structure and Properties

The core structure of pararosaniline consists of a central carbon atom bonded to three aminophenyl rings. The positive charge in the salt form is delocalized across the molecule's extended pi-electron system, which is responsible for its strong absorption of visible light and thus its vibrant color.

Table 1: Physicochemical Properties of Pararosaniline

| Property | Value | Source(s) |

| IUPAC Name | 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline | [9] |

| Chemical Formula | C₁₉H₁₇N₃ (Base) / C₁₉H₁₈N₃Cl (Hydrochloride) | [7] |

| Molar Mass | 287.36 g/mol (Base) / 323.82 g/mol (Hydrochloride) | [7] |

| Appearance | Green to very dark green crystalline solid (Hydrochloride) | [7] |

| CAS Number | 467-62-9 (Base) / 569-61-9 (Hydrochloride) | |

| Melting Point | 268-270 °C (decomposes) | [7] |

| Solubility | Slightly soluble in water; 1 mg/mL in ethanol | [7][10] |

| C.I. Number | 42500 (Basic Red 9) | [7][11] |

Synthesis of Pararosaniline

Historically, pararosaniline was synthesized through the oxidation of a mixture of aniline and p-toluidine. A common modern laboratory preparation involves the condensation of aniline with p-aminobenzaldehyde.[7] Another route is the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline.[7] The reaction illustrates the formation of the central carbon atom which links the three aromatic rings, a defining feature of triarylmethane dyes.

Caption: Generalized reaction scheme for the synthesis of Pararosaniline.

From Dye to Diagnostic Tool: The Rise of Pararosaniline in Histochemistry

While its initial application was in the textile industry, the most enduring legacy of pararosaniline lies in its use in biological staining and diagnostics.[11] It is the primary component of "basic fuchsin" suitable for making Schiff's reagent, a cornerstone of histochemistry.[7][10]

The Schiff Reagent: A Gateway to Cellular Chemistry

In 1866, the chemist Hugo Schiff discovered that when the magenta-colored pararosaniline (as fuchsin) is treated with sulfurous acid, it is decolorized.[12] This colorless solution, known as Schiff's reagent , remains stable until it encounters an aldehyde. In the presence of an aldehyde, a complex chemical reaction occurs, restoring a vibrant magenta or purple color.[12][13]

This high specificity for aldehydes made the Schiff test an invaluable qualitative tool in organic chemistry.[12] Its true power, however, was unleashed in biology. Since aldehydes are not typically found free in tissues, their controlled generation from specific macromolecules allows for precise visualization.[14]

Caption: Logical workflow of the Schiff Test for aldehyde detection.

The mechanism involves the reaction of the free amine groups of the decolorized pararosaniline with the aldehyde to form an aldimine, which then reacts further to produce the final colored adduct.[13][15]

The Feulgen Stain: Visualizing DNA

A landmark application of the Schiff reagent is the Feulgen reaction, developed by Feulgen and Rossenbeck in 1924.[16] This method allows for the specific staining and quantification of DNA within cell nuclei. The procedure involves a two-step process:

-

Acid Hydrolysis: The tissue is treated with a mild acid (e.g., hydrochloric acid). This selectively breaks the bond between purine bases (adenine and guanine) and the deoxyribose sugar of DNA, without affecting RNA.[16] This process unmasks the aldehyde groups of the sugar molecules.[16]

-

Schiff Staining: The tissue is then exposed to Schiff's reagent. The reagent reacts specifically with the newly exposed aldehyde groups on the DNA, producing a characteristic purple-magenta color precisely at the location of the nuclear DNA.[16]

The Feulgen stain was revolutionary, providing a chemical method to visualize and localize the genetic material within chromosomes, and it remains a fundamental technique in cytology and pathology.[16][17][18] Pararosaniline is considered the best component of basic fuchsin for this purpose, yielding reliable and quantifiable results.[10][19]

Protocol: Preparation of Schiff's Reagent

The reliability of the Schiff and Feulgen stains is critically dependent on the correct preparation of the Schiff reagent. The following protocol is a standard method.

Materials:

-

Basic Fuchsin (Pararosaniline hydrochloride is preferred): 1.0 g

-

Distilled Water: 200 mL

-

1M Hydrochloric Acid (HCl): 20 mL

-

Potassium Metabisulfite (K₂S₂O₅) or Sodium Metabisulfite (Na₂S₂O₅): 2.0 g

-

Activated Charcoal: 0.5 - 1.0 g

Methodology:

-

Dissolve Dye: Bring 200 mL of distilled water to a boil. Remove from heat and immediately add 1.0 g of basic fuchsin. Dissolve by stirring.[20]

-

Cool: Cool the solution to 50°C.[20]

-

Acidify: Slowly add 20 mL of 1M HCl. Mix well.

-

Cool Further: Cool the solution to room temperature (25°C).[20]

-

Add Bisulfite: Add 2.0 g of potassium or sodium metabisulfite.[20] Stopper the flask tightly.

-

Decolorize: Store the solution in the dark at room temperature for 24 hours. The solution should turn a pale straw or yellow color.[20]

-

Clarify: Add 0.5 - 1.0 g of activated charcoal to the solution. Shake vigorously for 1 minute.[20]

-

Filter: Filter the solution through coarse filter paper. The resulting filtrate should be completely colorless. If any color remains, repeat the charcoal treatment and filtration.[20]

-

Storage: Store the final reagent in a tightly stoppered, dark bottle at 4°C. The reagent is stable for several weeks.[20]

Self-Validation Note: A properly prepared Schiff's reagent must be colorless. A faint pink or purple hue indicates incomplete reaction or degradation, and the reagent will not yield reliable results.

Modern Significance and Applications

Beyond its historical importance, pararosaniline continues to be a relevant compound in modern science.

-

Histology and Cytology: It remains the key reagent for the Periodic acid-Schiff (PAS) stain, which detects glycogen and other polysaccharides, and the Feulgen stain for DNA analysis.[8][18]

-

Analytical Chemistry: It is used in colorimetric tests for the detection of aldehydes and for the spectrophotometric analysis of sulfur dioxide.[7][8]

-

Other Uses: It has found applications as a dye for certain synthetic fibers like polyacrylonitrile and has been investigated for potential antischistosomal (anti-parasitic) properties.[7]

Conclusion

The journey of pararosaniline base from a component of a fashionable 19th-century dye to a precise tool in molecular biology is a testament to the unpredictable and powerful evolution of scientific discovery. Born from the industrial fervor for synthetic color, its true value was unlocked through the careful investigation of its chemical properties by pioneers like Hofmann and Schiff. The principles established through its use—specifically, the targeted chemical generation of an analyte (aldehyde) for subsequent visualization—are a foundational concept in histochemistry. For researchers today, pararosaniline is not merely a reagent; it is a molecule with a rich history that bridges the gap between the foundational discoveries of organic chemistry and the intricate analysis of the cellular world.

References

-

Wikipedia. Pararosaniline. [Link]

-

TRC Leiden. (2017, May 10). Aniline. [Link]

-

MDPI. Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]

-

PrepChem.com. Synthesis of pararosaniline carbinol. [Link]

-

Grokipedia. Pararosaniline. [Link]

-

The Dreamstress. (2013, September 19). Terminology: What are aniline dyes? (or, the history of mauve and mauveine). [Link]

-

Chemsrc. Pararosaniline Hydrochloride | CAS#:569-61-9. [Link]

-

Careers360. Schiff Reagent and Test - Composition, Preparation, Structure, Reaction, FAQs. [Link]

-

Fashion History Timeline. (2019, August 9). aniline dyes. [Link]

-

PubMed. Further observations on the chemistry of pararosaniline-Feulgen staining. [Link]

-

Science Museum. (2019, April 9). The colourful chemistry of artificial dyes. [Link]

-

PubMed Central. (2024, April 12). A brief history of the Feulgen reaction. [Link]

-

ResearchGate. Synthesis and chemical structure of hexazonium pararosaniline. The chemistry of fixation and staining by this reagent. [Link]

-

The Ohio State University. Manufacturing a Rainbow: The Development of Synthetic Dye. [Link]

-

SIELC Technologies. Pararosaniline Hydrochloride. [Link]

- Google Patents.

-

StainsFile. Pararosanilin - Dyes for Histology. [Link]

-

PubMed. The interaction of apurinic acid aldehyde groups with pararosaniline in the Feulgen-Schiff and related staining procedures. [Link]

-

Unacademy. Notes on Schiff Reagent and Test. [Link]

-

Wikipedia. Schiff test. [Link]

-

PubChem - NIH. Pararosaniline(1+) | C19H18N3+ | CID 3740040. [Link]

-

Discovery Fine Chemicals. Pararosaniline Base - 467-62-9. [Link]

-

PubChem - NIH. Pararosaniline Hydrochloride | C19H18ClN3 | CID 11292. [Link]

-

StainsFile. What is Schiff's Reagent?. [Link]

-

BYJU'S. Schiff Reagent And Test. [Link]

-

PubMed. A visible DNA-protein stain: Feulgen-Pararosanilin(SO2) Light Green. [Link]

-

Molecular Expressions. Specialized Microscopy Techniques - Fluorescence Cubes - Pararosaniline-Feulgen & WG. [Link]

-

Wikipedia. August Wilhelm von Hofmann. [Link]

- Google Patents.

Sources

- 1. Terminology: What are aniline dyes? (or, the history of mauve and mauveine) - The Dreamstress [thedreamstress.com]

- 2. Manufacturing a Rainbow: The Development of Synthetic Dye · Red or Blue? · Fashion2Fiber [fashion2fiber.osu.edu]

- 3. Aniline [trc-leiden.nl]

- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 5. aniline dyes | Fashion History Timeline [fashionhistory.fitnyc.edu]

- 6. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 7. Pararosaniline - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Pararosaniline Hydrochloride | C19H18ClN3 | CID 11292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. stainsfile.com [stainsfile.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Schiff test - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. stainsfile.com [stainsfile.com]

- 15. Notes on Schiff Reagent and Test [unacademy.com]

- 16. A brief history of the Feulgen reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Further observations on the chemistry of pararosaniline-Feulgen staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A visible DNA-protein stain: Feulgen-Pararosanilin(SO2) Light Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discofinechem.com [discofinechem.com]

- 20. careers360.com [careers360.com]

An In-depth Technical Guide to the Spectral Analysis of Tris(p-aminophenyl)methanol

Introduction: Elucidating the Molecular Architecture of a Versatile Chromophore Precursor

Tris(p-aminophenyl)methanol, also known as pararosaniline base, is a compound of significant interest in the fields of dye chemistry, materials science, and diagnostics. As the leuco base of the vibrant magenta dye pararosaniline, its molecular integrity is paramount to the performance of its colored derivatives. The precise characterization of this molecule is therefore a critical first step in any research or development pipeline that utilizes it. This guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to confirm the identity and structure of this compound. Our approach is grounded in the principles of causality, ensuring that each experimental choice and data interpretation is scientifically justified.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

I. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For this compound, Electron Ionization (EI) is a common method that provides not only the molecular ion but also a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol (Illustrative)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane. The concentration is typically in the range of 10-100 µg/mL. The choice of a volatile solvent is critical to ensure efficient vaporization in the ion source.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy is high enough to cause reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

-

Inlet System: Gas Chromatography (GC) or direct insertion probe. A GC inlet is preferred for its ability to separate the analyte from any residual solvent or impurities prior to mass analysis.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-400. This range is selected to encompass the molecular ion and the significant fragment ions.

-

-

Data Acquisition: The mass spectrum is acquired, and the data is processed to identify the key ions and their relative abundances.

Data Summary and Interpretation

The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions.[1]

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Interpretation |

| 305 | [C₁₉H₁₉N₃O]⁺˙ | Molecular ion (M⁺˙). Confirms the molecular weight of the compound. |

| 288 | [C₁₉H₁₈N₃]⁺ | Loss of a hydroxyl radical (·OH) from the molecular ion. This is a common fragmentation pathway for tertiary alcohols. |

| 287 | [C₁₉H₁₇N₃]⁺˙ | Loss of water (H₂O) from the molecular ion, often following rearrangement. |

| 259 | [C₁₈H₁₅N₃]⁺ | Further fragmentation of the m/z 287 or 288 ions, possibly involving the loss of a CH₂N or related species. |

Analysis and Fragmentation Pathway

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion at m/z 305. The most prominent high-mass peaks at m/z 288 and 287 are indicative of the loss of the hydroxyl group and water, respectively. The formation of the ion at m/z 288 is a direct cleavage of the C-O bond, a favorable process due to the stability of the resulting triarylmethyl cation. The loss of water to form the ion at m/z 287 is also a common process for alcohols and is often a dominant fragmentation pathway.

Caption: Proposed mass spectral fragmentation pathway for this compound.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorptions for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

Experimental Protocol (Illustrative)

-

Sample Preparation:

-

KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. This method is chosen for its ability to produce high-quality spectra of solid samples.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: 4000-400 cm⁻¹. This range covers the vibrational frequencies of most organic functional groups.

-

Resolution: 4 cm⁻¹. This resolution is sufficient to distinguish the key functional group absorptions.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing: A background spectrum (of the empty sample compartment or the clean ATR crystal) is first recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Summary and Interpretation

The following table summarizes the characteristic IR absorptions for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3300-3200 | Medium, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 1620-1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1520-1480 | Strong | C=C Stretch | Aromatic Ring |

| 1350-1250 | Strong | C-N Stretch | Aromatic Amine |

| 1200-1000 | Strong | C-O Stretch | Tertiary Alcohol |

| 850-800 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene |

Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups. The broad absorption in the 3450-3200 cm⁻¹ region is a composite of the N-H stretching vibrations of the three primary amino groups and the O-H stretching of the tertiary alcohol. Hydrogen bonding contributes to the broadening of these peaks. The presence of strong absorptions in the aromatic region (1520-1480 cm⁻¹) confirms the presence of the phenyl rings. The strong band in the 1350-1250 cm⁻¹ range is characteristic of the C-N stretching of the aromatic amines. The C-O stretch of the tertiary alcohol is expected to appear as a strong band in the 1200-1000 cm⁻¹ region. Finally, the strong absorption in the 850-800 cm⁻¹ range is highly diagnostic of the 1,4-disubstitution pattern of the phenyl rings.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Due to the high degree of symmetry in this compound, the NMR spectra are relatively simple and highly informative.

Experimental Protocol (Illustrative)

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to allow for the observation of exchangeable protons (from -OH and -NH₂).

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse, a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Key parameters include a 30° pulse, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon types, including quaternary carbons.

-

Predicted ¹H NMR Data Summary and Interpretation (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d, J ≈ 8.5 Hz | 6H | H-2, H-6, H-8, H-12, H-14, H-18 |

| ~6.50 | d, J ≈ 8.5 Hz | 6H | H-3, H-5, H-9, H-11, H-15, H-17 |

| ~5.50 | s | 1H | Cα-OH |

| ~4.90 | s | 6H | -NH₂ |

Analysis of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is remarkably simple due to the molecule's C₃ symmetry.

-

Aromatic Protons: The three equivalent p-aminophenyl groups give rise to two doublets in the aromatic region. The protons ortho to the amino group (H-3, H-5, etc.) are expected to be more shielded and appear upfield (~6.50 ppm) compared to the protons meta to the amino group (H-2, H-6, etc.) which appear further downfield (~6.85 ppm). The coupling constant (J) of approximately 8.5 Hz is characteristic of ortho coupling in a benzene ring.

-

Hydroxyl Proton: The single proton of the tertiary alcohol is expected to appear as a singlet around 5.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature.

-

Amine Protons: The six protons of the three primary amino groups are chemically equivalent and are predicted to appear as a singlet around 4.90 ppm. This peak will also be broad and its chemical shift can vary.

Predicted ¹³C NMR Data Summary and Interpretation (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~146.0 | C4, C10, C16 |

| ~135.0 | C1, C7, C13 |

| ~128.0 | C2, C6, C8, C12, C14, C18 |

| ~114.0 | C3, C5, C9, C11, C15, C17 |

| ~80.0 | Cα |

Analysis of Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecular symmetry, showing only five distinct signals.

-

Aromatic Carbons:

-

The carbons bearing the amino groups (C4, C10, C16) are the most deshielded of the protonated aromatic carbons, appearing around 146.0 ppm.

-

The quaternary carbons to which the amino-phenyl groups are attached (C1, C7, C13) are predicted to be around 135.0 ppm.

-

The two sets of protonated aromatic carbons will give rise to two signals at approximately 128.0 ppm and 114.0 ppm.

-

-

Aliphatic Carbon: The central tertiary carbinol carbon (Cα) is expected to appear in the aliphatic region, around 80.0 ppm.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. IR spectroscopy identifies the key functional groups, confirming the presence of the amine and alcohol moieties within the aromatic framework. Finally, NMR spectroscopy, even with predicted data, illustrates the high degree of symmetry in the molecule and allows for the precise assignment of the carbon-hydrogen framework. Together, these techniques form a self-validating system for the structural elucidation and quality control of this important chemical compound.

References

The In-Depth Mechanism of Tris(4-aminophenyl)methanol Formation: A Technical Guide for Scientists

Introduction: The Significance of Tris(4-aminophenyl)methanol

Tris(4-aminophenyl)methanol, also known as pararosaniline base or carbinol, is a cornerstone molecule in the history and modern application of synthetic dyes. As the colorless precursor to the vibrant magenta dye pararosaniline, its chemistry is fundamental to the synthesis of the broader class of triphenylmethane dyes.[1][2] Beyond its role in coloration, derivatives of this scaffold are finding increasing use in materials science and as versatile chemical intermediates.[3] This guide provides an in-depth exploration of the mechanistic pathways that govern the formation of tris(4-aminophenyl)methanol, offering a detailed, step-by-step analysis for researchers, scientists, and professionals in drug development and chemical synthesis.

The Core Synthetic Strategy: A Multi-Stage Electrophilic Aromatic Substitution Cascade

The formation of tris(4-aminophenyl)methanol is not a single-step reaction but rather a cascade of acid-catalyzed electrophilic aromatic substitutions, followed by an oxidation and a final conversion step. The overall synthesis can be conceptually divided into four key stages:

-

Activation of the Carbon Source and Initial Electrophilic Attack: Generation of an electrophilic species from a one-carbon source, typically formaldehyde, and its initial reaction with an aromatic amine.

-

Formation of the Diphenylmethane Intermediate: The product of the initial attack reacts with a second aromatic amine molecule to form a diaminodiphenylmethane derivative.

-

Construction of the Triphenylmethane Skeleton: Incorporation of a third aromatic amine to form the colorless leuco-base of the dye.

-

Oxidation and Conversion to the Carbinol: The leuco-base is oxidized to the colored triphenylmethyl cation (pararosaniline), which is then converted to the final tris(4-aminophenyl)methanol product upon treatment with a base.

This guide will now dissect each of these stages with a focus on the underlying chemical principles and the causality behind the experimental choices.

Part 1: The Genesis - Activation of Formaldehyde and the First C-C Bond Formation

The journey to tris(4-aminophenyl)methanol begins with the activation of formaldehyde in an acidic medium. Formaldehyde itself is not sufficiently electrophilic to attack the aromatic ring of aniline directly. The presence of a strong acid, such as hydrochloric acid, is crucial for the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[4][5]

Mechanism of Electrophile Generation and Initial Attack:

-

Protonation of Formaldehyde: The carbonyl oxygen of formaldehyde is protonated by the acid catalyst (e.g., H₃O⁺), forming a highly reactive protonated formaldehyde species. This cation is resonance-stabilized, with a significant positive charge on the carbon atom.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of aniline acts as a nucleophile and attacks the electrophilic carbon of the protonated formaldehyde. The amino group of aniline is a strong activating group, directing the substitution to the ortho and para positions.[6][7][8] Due to steric hindrance at the ortho position, the attack predominantly occurs at the para position.

-

Formation of 4-Aminobenzyl Alcohol: Following the electrophilic attack, a proton is lost from the ring to restore aromaticity, yielding p-aminobenzyl alcohol. This intermediate is a key building block for the subsequent steps.

Caption: Acid-catalyzed formation of the initial electrophile and subsequent attack by aniline.

Part 2: Building the Bridge - Formation of 4,4'-Diaminodiphenylmethane (MDA)

The newly formed p-aminobenzyl alcohol is not stable in the acidic reaction medium and readily undergoes dehydration to form a new, highly reactive electrophile, the p-aminobenzyl cation. This cation is the key species that drives the next stage of the synthesis.

Mechanism of MDA Formation:

-

Protonation and Dehydration: The hydroxyl group of p-aminobenzyl alcohol is protonated by the acid catalyst. The resulting oxonium ion is an excellent leaving group, and its departure as a water molecule generates the resonance-stabilized p-aminobenzyl cation.

-

Second Electrophilic Aromatic Substitution: This highly electrophilic carbocation is then attacked by a second molecule of aniline. Again, the attack occurs preferentially at the para position of the aniline molecule.

-

Formation of 4,4'-Diaminodiphenylmethane: Loss of a proton from the resulting sigma complex restores aromaticity and yields 4,4'-diaminodiphenylmethane (MDA), a crucial intermediate in this synthesis.[2][4]

Caption: Dehydration of p-aminobenzyl alcohol and subsequent reaction with aniline to form MDA.

Part 3: Assembling the Triphenylmethane Core - The Leuco-base

The formation of the triphenylmethane skeleton involves the reaction of the diaminodiphenylmethane intermediate with a third equivalent of an aromatic amine. The central carbon atom for this final addition is typically derived from another molecule of formaldehyde.

Mechanism of Leucopararosaniline Formation:

-

Formation of a Reactive Intermediate from MDA: In the presence of an acid and formaldehyde, one of the amino groups of MDA can react to form a new electrophilic species, analogous to the initial activation of aniline.

-

Third Electrophilic Aromatic Substitution: This new electrophile then undergoes an electrophilic aromatic substitution reaction with a third molecule of aniline.

-

Formation of Leucopararosaniline: The product of this reaction is leucopararosaniline, the colorless, reduced form of the triphenylmethane dye. This molecule contains the central sp³-hybridized carbon atom bonded to three aminophenyl groups.

Part 4: The Chromophore Emerges - Oxidation to Pararosaniline and Conversion to the Carbinol

The vibrant color of triphenylmethane dyes arises from the extended π-conjugation present in the triphenylmethyl cation. This requires the oxidation of the colorless leuco-base.

Oxidation of Leucopararosaniline:

A variety of oxidizing agents can be employed for this step, with manganese dioxide (MnO₂) being a common choice. The oxidation involves the removal of a hydride ion (H⁻) from the central carbon atom of leucopararosaniline.

-

Hydride Abstraction: The oxidizing agent abstracts a hydride ion from the central carbon of the leuco-base.

-

Formation of the Triphenylmethyl Cation: This abstraction results in the formation of a planar, resonance-stabilized triphenylmethyl cation, which is the colored species known as pararosaniline. The positive charge is delocalized over the entire molecule, leading to strong absorption in the visible region of the electromagnetic spectrum.

Conversion to Tris(4-aminophenyl)methanol:

The final step in the synthesis is the conversion of the pararosaniline dye to its carbinol base, tris(4-aminophenyl)methanol. This is achieved by treating the aqueous solution of the dye with a base, such as sodium hydroxide.

-

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic central carbon atom of the triphenylmethyl cation.

-

Formation of Tris(4-aminophenyl)methanol: This nucleophilic addition reaction neutralizes the positive charge and results in the formation of the colorless carbinol, tris(4-aminophenyl)methanol.

Caption: The final oxidation and conversion steps to yield tris(4-aminophenyl)methanol.

Experimental Protocol: A Validated Synthesis of Tris(4-aminophenyl)methanol

This protocol outlines a representative synthesis of tris(4-aminophenyl)methanol, emphasizing the rationale behind each step to ensure a self-validating system.

| Step | Procedure | Rationale and Self-Validation |

| 1. Reaction Setup | In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine aniline (3 equivalents) and concentrated hydrochloric acid (sufficient to protonate the aniline). | Aniline is the nucleophile. The acid acts as a catalyst and also protonates the aniline, which can influence its reactivity and solubility. The setup allows for controlled addition and reflux. |

| 2. Formaldehyde Addition | Slowly add an aqueous solution of formaldehyde (1 equivalent) to the stirred aniline-acid mixture. | Slow addition is crucial to control the exothermic reaction and prevent the formation of polymeric side products. The reaction progress can be monitored by TLC. |

| 3. Heating and Reflux | Heat the reaction mixture to reflux for several hours. | Heating provides the necessary activation energy for the multiple electrophilic substitution reactions to proceed to completion. The reflux ensures that the reaction temperature remains constant. |

| 4. Oxidation | After cooling, add an oxidizing agent, such as a solution of manganese dioxide in dilute sulfuric acid, portion-wise. | This step converts the colorless leucopararosaniline to the colored pararosaniline. The color change from colorless to deep magenta is a visual indicator of a successful oxidation. |

| 5. Basification and Precipitation | Slowly add a concentrated solution of sodium hydroxide to the reaction mixture until it is strongly basic (pH > 10). | The base neutralizes the excess acid and converts the pararosaniline dye to its carbinol base, tris(4-aminophenyl)methanol, which is insoluble in water and precipitates out of the solution. The disappearance of the magenta color indicates the complete conversion to the carbinol. |

| 6. Isolation and Purification | Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum. | Filtration isolates the crude product. Washing removes impurities. The final product can be further purified by recrystallization from a suitable solvent if necessary. |

Characterization of Tris(4-aminophenyl)methanol

Thorough characterization is essential to confirm the identity and purity of the synthesized tris(4-aminophenyl)methanol.

| Technique | Expected Observations |

| Appearance | A colorless to slightly off-white solid. |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | The spectrum should show distinct signals for the aromatic protons in the aminophenyl groups, a singlet for the hydroxyl proton, and a broad signal for the amine protons. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum will exhibit signals for the different carbon environments in the aromatic rings and a characteristic signal for the central carbinol carbon. |

| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the primary amines, and C-N and C-O stretching vibrations, as well as bands corresponding to the aromatic C-H and C=C bonds.[1] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of tris(4-aminophenyl)methanol (305.38 g/mol ).[1][6] |

Conclusion: A Versatile Synthesis with Enduring Relevance

The formation of tris(4-aminophenyl)methanol is a classic example of a multi-step organic synthesis that relies on the fundamental principles of electrophilic aromatic substitution. By understanding the detailed mechanism, from the initial activation of the carbon source to the final formation of the carbinol, researchers can optimize reaction conditions, control product distribution, and adapt the synthesis for the creation of novel derivatives. The enduring importance of triphenylmethane dyes and their precursors ensures that the chemistry outlined in this guide will remain a valuable tool for scientists in various fields.

References

-

PubChem. Tris(p-aminophenyl)methanol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pararosaniline. [Link]

-

Fiser, B., et al. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Molecules2019 , 24(5), 841. [Link]

-

Scribd. Aniline Formaldehyde Polymer Final. [Link]

-

Chemical Education Xchange. Aniline-Formaldehyde Resin. [Link]

-

Wikipedia. 4,4'-Methylenedianiline. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Gsrs. This compound. [Link]

-

Britannica. Triphenylmethane dye. [Link]

- Google Patents. Process of making triphenylmethane dyes.

-

ResearchGate. High Uptake of the Carcinogenic Pararosaniline Hydrochloride Dye from Water Using Carbazole-Containing Conjugated Copolymers Synthesized from a One-Pot Cyclopentannulation Reaction. [Link]

-

MDPI. Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]

-

PubMed Central (PMC). Determination of pararosaniline hydrochloride in workplace air. [Link]

Sources

- 1. This compound | C19H19N3O | CID 10084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pararosaniline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tris(4-aminophenyl)amine | 5981-09-9 [sigmaaldrich.com]

Triaminophenyl Scaffolds: A Technical Guide to Unlocking Future Research Directions

Abstract: Triaminophenyl compounds, particularly the 1,3,5- and 1,2,4-isomers, represent a class of uniquely versatile building blocks in chemical and materials science. Their inherent structural features—C3 symmetry in the 1,3,5-isomer, vicinal amine reactivity in the 1,2,4-isomer, and high nucleophilicity—have established them as foundational components in fields such as covalent organic frameworks (COFs), coordination polymers, and specialty chemicals.[1][2][3] However, the potential of these scaffolds is far from exhausted. This technical guide moves beyond established applications to delineate promising, high-impact research directions for scientists and drug development professionals. We will explore next-generation opportunities in stimuli-responsive therapeutics, dynamic self-healing materials, and advanced bio-orthogonal chemistry. For each proposed vector, this guide provides the core scientific rationale, detailed experimental protocols, and conceptual workflows to equip researchers with the foundational knowledge to pioneer new discoveries.

Introduction to Triaminophenyl Compounds

Triaminophenyl compounds are aromatic molecules characterized by a benzene ring substituted with three amino (-NH₂) groups. The two most common and synthetically accessible isomers are 1,3,5-triaminobenzene (TAB) and 1,2,4-triaminobenzene (1,2,4-TAB).

-

1,3,5-Triaminobenzene (TAB): Possesses a trigonal, C3-symmetric structure. This high symmetry makes it an ideal building block for creating highly ordered, crystalline porous materials like COFs and other cross-linked polymers.[3] Its three amino groups act as divergent nodes for polymerization and network formation.

-

1,2,4-Triaminobenzene (1,2,4-TAB): Features an asymmetric arrangement of amines. The key feature of this isomer is the vicinal (ortho) positioning of two of its amino groups, which imparts unique reactivity, particularly for forming heterocyclic systems. This isomer and its derivatives have been explored for potential antimicrobial and anticancer activities.[4][5]

The electron-donating nature of the three amino groups makes the phenyl ring highly activated and susceptible to oxidation, a critical consideration for its synthesis and handling. However, this same electronic property makes these compounds excellent nucleophiles and ligands for metal coordination.

Established Frontiers: A Brief Overview

To appreciate future directions, it is essential to understand the current landscape. Triaminophenyl compounds are well-established in:

-

Covalent Organic Frameworks (COFs): The reaction of TAB with multifunctional aldehydes (e.g., 1,3,5-triformylphloroglucinol) via Schiff base condensation produces highly crystalline, porous 2D or 3D COFs.[6] These materials are extensively studied for gas storage, separation, and catalysis.[7]

-

Materials Science: TAB is a known intermediate for ion-exchange resins and serves as a cross-linking agent to create robust polymer networks with high densities of active sites for applications like heavy metal remediation.[1][2][3]

-

Specialty Chemicals: The reactivity of the amine groups makes them useful as photographic developers, wetting agents, and precursors in various organic syntheses.[2][8]

While these areas continue to evolve, they represent the foundational work upon which new, more dynamic, and biologically-oriented applications can be built.

Research Vector 1: Hypoxia-Activated Prodrugs for Targeted Cancer Therapy

3.1 Scientific Rationale: Solid tumors often contain regions of low oxygen, or "hypoxia".[9][10][11] This unique feature of the tumor microenvironment (TME) is a major driver of cancer progression and resistance to therapy.[10][11] Hypoxic cells upregulate specific enzymes, such as nitroreductases, that are less active in healthy, oxygenated tissues.[12][13] This enzymatic difference provides a powerful mechanism for targeted drug activation.

A promising research direction is the design of triaminophenyl-based prodrugs that are activated by nitro group reduction.[9][10] By masking a cytotoxic agent with a triaminophenyl "trigger" bearing a nitro group, the drug remains inert in the bloodstream and healthy tissues. Upon reaching the hypoxic TME, tumor-specific reductases reduce the nitro group to an amine.[9][12] This electronic transformation can initiate a self-immolative cascade, releasing the active cytotoxic payload precisely at the tumor site, thereby increasing efficacy and reducing systemic toxicity.

3.2 Proposed Research Direction: Develop a hypoxia-activated prodrug by linking a potent anticancer agent (e.g., a tubulin inhibitor) to a 1,2,4-triaminobenzene scaffold that is further substituted with a nitro group at the 5-position. The reduction of the nitro group to an amine will trigger a rapid intramolecular cyclization/elimination reaction, releasing the drug.

3.3 Key Experimental Workflow

The workflow involves synthesis, in vitro activation studies, and cell-based assays.

Caption: Workflow for developing a hypoxia-activated triaminophenyl prodrug.

3.4 Protocol: In Vitro Reductive Activation Assay

This protocol validates that the prodrug is selectively cleaved under hypoxic conditions by a specific reductase enzyme.

-